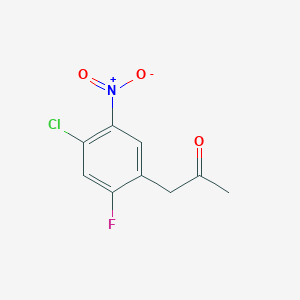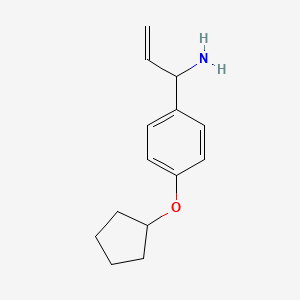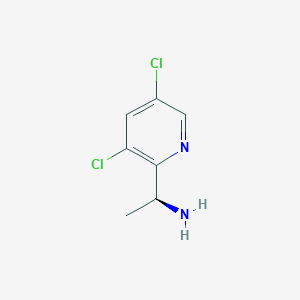
(1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine is a chemical compound characterized by the presence of a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, and an ethylamine group attached to the 1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dichloropyridine.
Formation of Intermediate: The pyridine ring is subjected to a reaction with an appropriate chiral amine to introduce the ethylamine group at the 1 position.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines with different substitution patterns.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine involves its interaction with specific molecular targets. The ethylamine group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-(3,5-Dichlorophenyl)ethylamine: Similar structure but with a phenyl ring instead of a pyridine ring.
(1S)-1-(3,5-Dichloro(2-pyridyl))propylamine: Similar structure but with a propylamine group instead of an ethylamine group.
Uniqueness
(1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine is unique due to the presence of both the pyridine ring and the specific stereochemistry at the ethylamine group. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
793695-17-7 |
|---|---|
Molekularformel |
C7H8Cl2N2 |
Molekulargewicht |
191.05 g/mol |
IUPAC-Name |
(1S)-1-(3,5-dichloropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8Cl2N2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3/t4-/m0/s1 |
InChI-Schlüssel |
IEIMANXIFJWWFP-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@@H](C1=C(C=C(C=N1)Cl)Cl)N |
Kanonische SMILES |
CC(C1=C(C=C(C=N1)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(4-Fluorophenyl)-6-azaspiro[2.5]octane](/img/structure/B13049141.png)
![ethyl N-[2-acetyl-3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)acryloyl]carbamate](/img/structure/B13049143.png)

![6-(Trifluoromethyl)benzo[B]thiophene-7-carbonitrile 1,1-dioxide](/img/structure/B13049158.png)
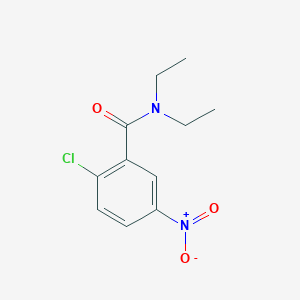
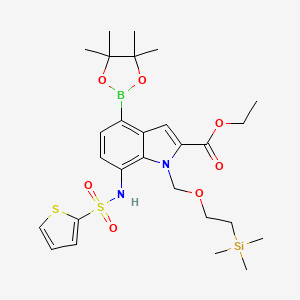
![(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13049166.png)


